molecular formula C7H8N4O2 B1425454 4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 98277-30-6

4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1425454
CAS No.: 98277-30-6
M. Wt: 180.16 g/mol
InChI Key: UTCPXICNROSCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS 98277-30-6) is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound features a privileged pyrazolo[3,4-d]pyrimidine structure, which is recognized as a bioisostere of the purine ring system found in natural nucleotides . This characteristic makes it an ideal core structure for designing novel enzyme inhibitors, particularly in oncology research. Recent studies have demonstrated that derivatives based on this scaffold can be engineered as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy due to its central role in cell cycle progression . Some synthesized derivatives have shown exceptional cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2), with IC50 values reported in the nanomolar range . Furthermore, this compound serves as a versatile synthetic intermediate for constructing more complex molecules, such as thioglycoside derivatives and acyclic nucleoside analogs, expanding its utility in chemical biology and pharmaceutical development . It is also a known precursor in the synthesis of active pharmaceutical ingredients such as Allopurinol . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-12-6-4-3-8-11-5(4)9-7(10-6)13-2/h3H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCPXICNROSCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=NN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679483
Record name 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98277-30-6
Record name 4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the methylation of precursor compounds. One common method includes the methylation of a pyrazolopyrimidine scaffold using iodomethane in the presence of sodium hydride . Another approach involves the use of nucleophilic substitution reactions, where the pyrazolopyrimidine scaffold is reacted with various nucleophiles under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, iodomethane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. The mechanism involves the inhibition of cancer cell proliferation through various pathways. For instance, studies have shown that these compounds can inhibit key proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 and Caspase-3 .

Case Studies
A notable study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxic effects on different cancer cell lines. Among these, one compound demonstrated an IC50 value in the micromolar range against A549 lung cancer cells, indicating potent activity . In silico docking studies further supported these findings by revealing strong binding affinities to target proteins associated with cancer progression .

Antimicrobial Activity

Synthesis and Evaluation
The synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored for their antimicrobial properties. These compounds were tested against various bacteria and fungi using the agar well diffusion method. Some derivatives demonstrated significant antimicrobial activity compared to standard antibiotics, highlighting their potential as new therapeutic agents .

Results Summary
The most effective compounds in this series showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens .

Anti-inflammatory Properties

Inhibition Studies
Another important application of 4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine is its anti-inflammatory effects. Research has indicated that certain derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators of inflammation. Specifically, some compounds exhibited a preference for COX-2 inhibition over COX-1, suggesting a favorable therapeutic profile with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Other Therapeutic Applications

Diverse Pharmacological Activities
Beyond anticancer and antimicrobial activities, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for additional pharmacological effects including:

  • Antidiabetic Activity: Some studies suggest that these compounds may enhance insulin sensitivity or modulate glucose metabolism.
  • Neuroprotective Effects: There is emerging evidence supporting their role in neuroprotection against conditions like Alzheimer's disease due to their ability to inhibit specific enzymes involved in neurodegeneration .
  • Antioxidant Properties: The ability of these compounds to scavenge free radicals has been documented, contributing to their potential use in preventing oxidative stress-related diseases.

Summary Table of Applications

ApplicationMechanism/EffectKey Findings
AnticancerInhibition of cell proliferationPotent activity against A549 cells
AntimicrobialInhibition of bacterial and fungal growthSignificant activity compared to standard drugs
Anti-inflammatorySelective inhibition of COX enzymesPreference for COX-2 inhibition
NeuroprotectiveModulation of neurodegenerative pathwaysPotential benefits in Alzheimer's disease
AntioxidantScavenging free radicalsProtective effects against oxidative stress

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key analogs and their properties:

Compound Name & CAS Substituents Molecular Formula Key Properties Biological Activity Reference
3-((Benzyloxy)methyl)-4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine (2055071-87-7) 4,6-dimethoxy, 3-(benzyloxy)methyl C₁₈H₁₈N₄O₃ Boiling point: 505.5±60.0°C (predicted); Density: 1.308±0.06 g/cm³ Not reported
4-Methoxy-6-amino-1H-pyrazolo[3,4-d]pyrimidine (100644-67-5) 4-methoxy, 6-amino C₆H₇N₅O - Potential nucleoside analog
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine (864292-48-8) 4,6-dichloro, 1-ethyl C₇H₆Cl₂N₄ - Intermediate in synthesis
4-Allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine 4-allylsulfanyl C₈H₈N₄S Planar ring system; Forms hydrogen-bonded dimers Antiviral, anticancer
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (5399-92-8) 4-chloro C₅H₃ClN₄ - Anticancer (allopurinol analog)
Key Observations:
  • Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) increase solubility in polar solvents compared to chloro derivatives (electron-withdrawing). For instance, 4,6-dichloro analogs (e.g., CAS: 864292-48-8) are more lipophilic, favoring membrane permeability .
  • Amino vs. In contrast, sulfanyl groups (e.g., 4-allylsulfanyl) contribute to planar crystal packing and antiviral activity .

Biological Activity

4,6-Dimethoxy-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activities associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research studies.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. These compounds exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Inhibition of Tumor Cell Lines: A study reported that a derivative of this compound showed an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Mechanism of Action: The compound induces apoptosis in cancer cells. Flow cytometric analysis revealed a significant increase in apoptotic cells at low micromolar concentrations .
  • Structure-Activity Relationship (SAR): Variations in the pyrazolo[3,4-d]pyrimidine scaffold significantly influence anticancer activity. For instance, an analog inhibited MCF-7 breast cancer cells with an IC50 of 1.74 µM .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
1aA5492.24Apoptosis induction
1dMCF-71.74Apoptosis induction
12bA5498.21EGFR inhibition
12bHCT-11619.56EGFR inhibition

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promising anti-inflammatory effects.

Key Findings:

  • COX Inhibition: Certain derivatives selectively inhibit COX-2 activity without affecting COX-1, demonstrating potential for treating inflammatory conditions. For example, specific compounds exhibited IC50 values around 0.04 µM against COX-2, comparable to standard anti-inflammatory drugs like celecoxib .
  • Macrophage Function: The compounds were found to inhibit prostaglandin E2 (PGE2) generation in murine macrophages by directly affecting COX-2 activity, which is crucial for inflammatory responses .

The biological activities of this compound involve several mechanisms:

Tyrosine Kinase Inhibition:

  • Pyrazolo[3,4-d]pyrimidines are known to inhibit various tyrosine kinases involved in cell signaling pathways that regulate proliferation and survival. This includes Src family kinases and other receptor tyrosine kinases (RTKs) that are often overexpressed in cancers .

Apoptotic Pathways:

  • The compounds have been shown to modulate apoptotic pathways by affecting the expression of proteins such as BAX and Bcl-2. Increased BAX/Bcl-2 ratios indicate enhanced apoptosis in treated cells .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • EGFR Inhibition Study: A derivative demonstrated potent inhibitory activity against both wild-type and mutant EGFR with IC50 values of 0.016 µM and 0.236 µM respectively. This study also highlighted its ability to induce cell cycle arrest and apoptosis in cancer cells .
  • In Silico Docking Studies: Computational studies suggested that these compounds interact favorably with key apoptotic proteins and kinases, supporting their potential as targeted therapies for cancer treatment .

Q & A

Q. How can regioselectivity be controlled during the glycosylation of 4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer: Regioselectivity in glycosylation reactions is influenced by reaction conditions and protecting groups. For example, the use of 4-methoxy precursors with specific coupling agents (e.g., arylboronic acids) and bases (e.g., Na₂CO₃) can direct N-1 glycosylation over N-2 or N-5 isomers . Key strategies include:

  • Temperature control : Refluxing in DMF/NMP mixtures promotes selective N-1 bond formation .
  • Protecting groups : 2',3',5'-tri-O-benzoyl protection on ribose enhances regioselectivity during nucleoside synthesis .
  • Analytical validation : HMBC NMR spectra confirm regiochemistry by detecting coupling between H-1' (ribose) and C-3 (pyrimidine), excluding competing isomers .

Q. What NMR techniques are most effective for confirming the regiochemistry of N-glycosylated pyrazolo[3,4-d]pyrimidine analogs?

Methodological Answer: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is critical for distinguishing N-1 vs. N-2 glycosylation. Key spectral features include:

  • N-1 linkage : Absence of H-1' (ribose) coupling to C-3 (pyrimidine) in HMBC, with C-7a (~148 ppm) and C-3 (~135 ppm) shifts .
  • N-2 linkage : Upfield shifts in C-3 and distinct NOE (Nuclear Overhauser Effect) patterns between ribose protons and pyrimidine substituents .
  • Validation : Compare ¹³C NMR data with known N-1 glycosides (e.g., compound 44: δC-7a = 148.2 ppm) .

Example : For compound 44 , HMBC confirmed N-1 glycosylation via H-1' (δ 6.12 ppm) coupling to C-1' (ribose) but not C-3 (pyrimidine) .

Advanced Research Questions

Q. How do in vitro cytotoxicity assays (e.g., MRC-5SV2 cell viability) correlate with in vivo efficacy in protozoan infection models for pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:

  • In vitro assays : Use resazurin-based fluorescence (λex 550 nm, λem 590 nm) to measure IC₅₀ values in MRC-5SV2 cells. For example, compound 44 showed >50% cell viability reduction at 10 µM .
  • In vivo models : Swiss Webster mice infected with T. cruzi (4×10⁴ parasites) were treated orally with 44 (10% Tween 80, 5-day regimen). Parasite burden was quantified via CPRG (chlorophenol red-β-D-galactopyranoside) hydrolysis, correlating fluorescence with IC₅₀ .
  • Discrepancies : Low metabolic stability (e.g., CYP450-mediated clearance) may reduce in vivo efficacy despite potent in vitro activity .

Q. What methodologies are employed to assess the phase I and phase II metabolic stability of pyrazolo[3,4-d]pyrimidine nucleosides in hepatic systems?

Methodological Answer:

  • Phase I (CYP450) : Incubate compounds (5 µM) with 0.5 mg/mL liver microsomes (human/mouse) in phosphate buffer + NADPH. Sample at 0, 15, 30, and 60 min. Terminate reactions with cold acetonitrile, then analyze via LC-MS .
  • Phase II (UGT) : Use UDP-glucuronic acid (UDPGA) as cofactor. Monitor glucuronidation via shifts in molecular weight (e.g., +176 Da) .
  • Key findings : Compound 44 exhibited a hepatic clearance rate of 25 mL/min/kg in mice, attributed to CYP3A4-mediated oxidation .

Q. How does substitution at the C-3 position influence the kinase inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives against targets like CDK2?

Methodological Answer: C-3 modifications (e.g., trifluoromethyl, aryl groups) enhance hydrophobic interactions with kinase ATP-binding pockets. For example:

  • 3-Trifluoromethyl (96) : Increased CDK2 inhibition (IC₅₀ = 0.12 µM) due to enhanced binding to Leu83 and Asp86 residues .
  • 3-Aryl groups (44, 45) : Improved selectivity over JAK2 (>10-fold) via steric complementarity .
  • Validation : Molecular docking (e.g., Glide SP scoring) and MM-GBSA binding energy calculations .

Q. What experimental designs address contradictions in cytotoxicity and antiparasitic activity for pyrazolo[3,4-d]pyrimidine analogs?

Methodological Answer:

  • Dual-target assays : Test compounds against both T. cruzi and host cells (e.g., MRC-5SV2) to calculate selectivity indices (SI = IC₅₀ host / IC₅₀ parasite). Compound 44 had SI >15, indicating therapeutic potential .
  • Mechanistic studies : Use ABC transporter inhibitors (e.g., verapamil) to determine if efflux pumps reduce intracellular drug accumulation. For 44 , co-treatment with verapamil increased antiparasitic activity 3-fold .
  • Metabolic rescue : Add exogenous purines (e.g., hypoxanthine) to confirm target-specific inhibition. Rescue of parasite growth suggests GMP reductase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.